2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide
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Overview
Description
2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with cyclohexylmethylamine and piperidine under specific reaction conditions. The process may include steps such as amide bond formation, cyclization, and purification to obtain the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[(1S)-2-[(4-cyano-1-methylpiperidin-4-yl)amino]-1-(cyclohexylmethyl)pyridine-4-carboxamide: This compound also contains a piperidine and pyridine moiety but has different substituents, leading to distinct biological activities and applications.
Indole derivatives: These compounds have a different core structure but share some similar biological activities, such as antiviral and anticancer properties.
Properties
IUPAC Name |
2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c19-17-11-15(8-9-20-17)18(23)21-16-7-4-10-22(13-16)12-14-5-2-1-3-6-14/h8-9,11,14,16H,1-7,10,12-13H2,(H2,19,20)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMAFIPAVWRJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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